molecular formula C7HF11O2 B1333380 Perfluorocyclohexanecarboxylic acid CAS No. 374-88-9

Perfluorocyclohexanecarboxylic acid

Cat. No. B1333380
CAS RN: 374-88-9
M. Wt: 326.06 g/mol
InChI Key: VTXSVMHCHVIRJR-UHFFFAOYSA-N
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Description

Perfluorocyclohexanecarboxylic acid is an organofluorine compound with the CAS Number: 374-88-9 . It has a molecular weight of 326.07 g/mol . The IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of Perfluorocyclohexanecarboxylic acid consists of a carboxyl group and a carbon chain, in which all possible binding sites are completely occupied by fluorine atoms . It contains a total of 21 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Perfluorocyclohexanecarboxylic acid has a molecular weight of 326.06 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 1 hydrogen bond donor count and 13 hydrogen bond acceptor counts . It has a rotatable bond count of 1 .

Scientific Research Applications

Environmental Impact Analysis

Perfluorocyclohexanecarboxylic acid, as a member of the per- and polyfluorinated alkyl substances (PFAS) family, has been studied for its environmental impact . These substances are known to be harmful to aquatic fauna, insects, and amphibians at concentrations of a few µg/L or less, and they accumulate in organisms and biomagnify in food webs .

Human Health Impact Study

Several PFAS, including Perfluorocyclohexanecarboxylic acid, have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system . The European Food Safety Authority (EFSA) established a tolerable weekly dose of only 4.4 ng/kg body weight for the sum of the four representatives PFOA, PFOS, perfluorononanoic acid (PFNA) and perfluorohexane sulfonic acid (PFHxS) in 2020 .

Contaminant Analysis

PFAS are a major challenge for analysis, especially of products and waste . Single-substance analyses capture only a fragment of the large, diverse family of PFAS . As a consequence, sum parameters have gained increasing importance .

Soil and Groundwater Pollution Study

The high mobility of per and polyfluorinated carboxylic and sulfonic acids makes soil and groundwater pollution at contaminated sites a problem . In general, short-chain PFAS are more mobile than long-chain ones .

Interaction with Microplastics

Research has been conducted to investigate the interaction of PFAS, including Perfluorocyclohexanecarboxylic acid, with polyethylene microplastics . The study identified the role of environmental weathering in modifying the nature of interactions .

Environmental Remediation

Processes for soil and groundwater purification and drinking water treatment are often ineffective and expensive . Recycling of PFAS-containing products such as paper and food packaging leads to carryover of the contaminants . Incineration requires high temperatures to completely destroy PFAS .

Safety And Hazards

Perfluorocyclohexanecarboxylic acid poses a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

Future Directions

Perfluorocyclohexanecarboxylic acid, as a part of the per- and poly-fluoroalkyl substances (PFAS) group, is a subject of ongoing research . Due to their persistence in the environment and potential health risks, there is a growing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . Modified nano-sized iron oxides are considered promising in the remediation of PFAS from contaminated soil and water .

Relevant Papers Several papers have been published on the topic of perfluorocarboxylic acids, including Perfluorocyclohexanecarboxylic acid . These papers discuss the environmental impact, removal techniques, and toxicological impacts of these compounds .

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXSVMHCHVIRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379780
Record name Perfluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorocyclohexanecarboxylic acid

CAS RN

374-88-9
Record name Perfluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorocyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
EA Kauck, AR Diesslin - Industrial & Engineering Chemistry, 1951 - ACS Publications
… acid, perfluorovaleric acid, perfluorocaproic acid, perfluoroheptanoic acid, perfluorocaprylic acid, perfluorocapric acid, perfluoromyristic acid, perfluorocyclohexanecarboxylic acid, and …
Number of citations: 115 pubs.acs.org
SJ Cowling, AW Hall, JW Goodby - Journal of Materials Chemistry, 2011 - pubs.rsc.org
… carboxylic acid or perfluorocyclohexanecarboxylic acid using EDAC and DMAP in … Cyclohexanecarboxylic acid, perfluorocyclohexanecarboxylic acid, EDAC, and DMAP were …
Number of citations: 8 pubs.rsc.org
OS Bazanova, AS Odinokov, NV Peganova - Fibre Chemistry, 2019 - Springer
… bis(Perfluorocyclohexanoyl)peroxide, which is prepared from the electrochemical fluorination product perfluorocyclohexanecarboxylic acid fluoride, is the main industrial initiator of this …
Number of citations: 4 link.springer.com
GVD Tiers - The Journal of Organic Chemistry, 1964 - ACS Publications
Vol. 29 Preparation of Acyl Halides and Esters from Page 1 2038 Notes Vol. hyde, was introduced in a manner described previously.7 The material was stirred for 10 hr. and then …
Number of citations: 14 pubs.acs.org
JN Sloand, TT Nguyen, SA Zinck, EC Cook… - ACS …, 2020 - ACS Publications
… For the IgG molar ratio screening, IgG was dispersed in PFH with PFNA or perfluorocyclohexanecarboxylic acid (PFcyclo) at 0.01–10 mM (100:1–10000:1 FTag/IgG molar …
Number of citations: 29 pubs.acs.org
A Lawanprasert, JN Sloand… - …, 2023 - Wiley Online Library
Although rarely used in nature, fluorine has emerged as an important elemental ingredient in the design of proteins with altered folding, stability, oligomerization propensities, and …
RP Gajewski, GD Thompson… - Journal of Agricultural and …, 1988 - ACS Publications
EL-499, a mixture of 2/-bromo-4,-nitro-l, 2, 2, 3, 3, 4, 4, 5, 5, 6, 6-undecafluorocyclohexanecarboxanilide and isomeric (trifluoromethyl) perfluorocyclopentanecarboxanilides, represents …
Number of citations: 6 pubs.acs.org
AV Aleksandrov, AY Kosnikov, VL Antonovskii… - Bulletin of the Academy …, 1989 - Springer
… With stirring, I00 g of the fluoroanhydride of perfluorocyclohexanecarboxylic acid (II) were added, holding the temperature at ~30~ The reaction mixture was stirred for 30 min, after which …
Number of citations: 1 link.springer.com
OO Grygorenko, KP Melnykov, S Holovach… - …, 2022 - Wiley Online Library
The review covers various aspects of fluorinated cycloalkyl (C 3 −C 7 ) building blocks for drug discovery, including their synthesis, key physicochemical properties, and biological and …
K Murata, SZ Wang, Y Morizawa, K Oharu - Journal of fluorine chemistry, 2006 - Elsevier
… Perfluorocyclohexanecarboxylic acid was reported to be distillated at 170 C (740 mmHg), and released carbon dioxide and hydrogen fluoride in gas phase at 550 C to produce …
Number of citations: 8 www.sciencedirect.com

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